2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether
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Overview
Description
2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorophenyl group, an oxoethyl group, and a pyrrolidinylsulfonylphenyl ether moiety. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Piperazine Ring: This step involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the piperazine ring.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with a chlorophenyl halide in the presence of a base to introduce the chlorophenyl group.
Introduction of the Oxoethyl Group: The chlorophenyl-substituted piperazine is further reacted with an oxoethyl halide under basic conditions.
Attachment of the Pyrrolidinylsulfonylphenyl Ether Moiety: Finally, the compound is reacted with a pyrrolidinylsulfonylphenyl ether derivative to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.
Scientific Research Applications
2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether stands out due to its complex structure, combining multiple functional groups that confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26ClN3O4S |
---|---|
Molecular Weight |
464g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone |
InChI |
InChI=1S/C22H26ClN3O4S/c23-18-4-3-5-19(16-18)24-12-14-25(15-13-24)22(27)17-30-20-6-8-21(9-7-20)31(28,29)26-10-1-2-11-26/h3-9,16H,1-2,10-15,17H2 |
InChI Key |
CKCVGFYKGABQRX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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